Methyl 2-(2-nitrophenyl)propanoate
Description
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 2-(2-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H11NO4/c1-7(10(12)15-2)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3 |
InChI Key |
HZQJIRPOWBNSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-methyl-2-(2-nitrophenoxy)propanoate
- Structural Differences: The nitro group is part of a phenoxy (-O-C₆H₄-NO₂) substituent rather than directly attached to the phenyl ring. The ethyl ester group (-COOCH₂CH₃) increases lipophilicity compared to the methyl ester.
- Impact on Properties: The phenoxy linkage introduces an oxygen atom, altering electronic effects (e.g., resonance vs. inductive withdrawal). Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance .
- Synthesis Considerations: Misidentification in early studies highlights challenges in distinguishing phenoxy vs. phenyl derivatives during synthesis .
2-Methyl-2-(4-nitrophenoxy)propanoic Acid
- Structural Differences: Features a para-nitro (4-nitro) phenoxy group and a carboxylic acid (-COOH) instead of an ester.
- Impact on Properties :
- Applications : Commonly employed as a building block in pharmaceuticals due to its reactivity in amide bond formation.
Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate
- Structural Differences: Contains two nitro groups (2,4-dinitrophenyl) and an additional methyl group on the propanoate backbone.
- The methyl group introduces steric hindrance, which may slow reaction kinetics in sterically demanding processes. Lower solubility in polar solvents due to increased molecular weight (268.22 g/mol) and hydrophobic dinitro groups; storage at 2–8°C is recommended .
Comparative Data Table
Research Findings and Implications
- Electronic Effects: Ortho-nitro substituents in this compound induce stronger steric hindrance and localized electron withdrawal compared to para isomers, influencing reactivity in nucleophilic aromatic substitution .
- Functional Group Influence : Ester derivatives generally exhibit better stability in synthetic workflows than carboxylic acids, which may require protection/deprotection strategies .
- Synthetic Challenges: Structural misidentification (e.g., phenoxy vs. phenyl derivatives) underscores the need for robust analytical validation .
Preparation Methods
Base-Mediated Methylation
A widely reported strategy for synthesizing nitro-substituted propanoate esters involves the alkylation of nitrophenylacetate precursors. For Methyl 2-(2-nitrophenyl)propanoate, the reaction typically proceeds via a two-step process:
-
Deprotonation : Methyl 2-nitrophenylacetate is treated with a strong base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0–5°C. This step generates a resonance-stabilized enolate intermediate.
-
Alkylation : The enolate undergoes nucleophilic attack on iodomethane (CH₃I), resulting in methylation at the α-position. The reaction is stirred at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography.
Key Reaction Conditions :
Mechanistic Considerations
The enolate’s stability is enhanced by the electron-withdrawing nitro group, which mitigates charge localization and suppresses side reactions such as over-alkylation. Steric hindrance at the ortho position (2-nitro) may slightly reduce reaction efficiency compared to para-substituted analogs.
Carboxylation of 2-Nitroethylbenzene
Carboxylation with Carbon Dioxide
Adapted from a patent detailing the synthesis of 2-(4'-nitrophenyl)-propionic acid, this method involves carboxylating 2-nitroethylbenzene under controlled conditions:
Procedure :
-
Substrate Activation : 2-Nitroethylbenzene is dissolved in dimethyl sulfoxide (DMSO) with potassium para-cresolate (1–4 equiv) as a base.
-
CO₂ Introduction : Carbon dioxide is bubbled through the solution at 25–27°C for 1 hour, facilitating carboxylation at the benzylic position.
-
Esterification : The resultant 2-(2-nitrophenyl)propionic acid is treated with methanol and a catalytic amount of sulfuric acid under reflux to yield the methyl ester.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temperature | 25–50°C |
| Solvent | DMSO |
| Base | Potassium para-cresolate |
| CO₂ Pressure | Atmospheric |
| Esterification Yield | 78–85% |
Advantages :
-
Utilizes inexpensive CO₂ as a carboxylation agent.
-
Scalable for industrial production due to continuous flow compatibility.
Nitration of Methyl 2-Phenylpropanoate
Regioselective Nitration
Direct nitration of methyl 2-phenylpropanoate offers a route to the 2-nitrophenyl derivative, though regioselectivity challenges arise due to competing para-substitution.
Method :
-
Nitrating Mixture : A mixture of concentrated HNO₃ and H₂SO₄ (1:3 ratio) is cooled to 0°C.
-
Substrate Addition : Methyl 2-phenylpropanoate is added dropwise, maintaining the temperature below 5°C to minimize di-nitration.
-
Workup : The crude product is neutralized with NaHCO₃ and extracted with dichloromethane.
Outcomes :
-
Regioselectivity : ~60% ortho-nitration, 35% para-nitration, 5% meta.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Alkylation | 85–92 | ≥98 | Moderate | High |
| Carboxylation | 78–85 | 95 | Low | Moderate |
| Direct Nitration | 45–55 | 90 | High | Low |
Key Observations :
-
Alkylation provides the highest yield and purity, making it the preferred laboratory-scale method.
-
Carboxylation is advantageous for industrial applications but requires specialized equipment for CO₂ handling.
-
Direct Nitration suffers from poor regioselectivity, necessitating costly chromatographic separations .
Q & A
Q. What are the optimized synthetic routes for Methyl 2-(2-nitrophenyl)propanoate, and how can reaction conditions influence yield?
The compound is synthesized via esterification of 2-methyl-2-(2-nitrophenyl)propanoic acid with methanol using acid catalysts (e.g., H₂SO₄ or HCl) under reflux . Key parameters include:
- Catalyst choice : Protonic acids enhance esterification efficiency.
- Temperature : Reflux conditions (~60–80°C) ensure complete conversion.
- Purification : Distillation or column chromatography removes unreacted acid. Industrial-scale methods may employ continuous flow systems for higher throughput .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | H₂SO₄ (0.5–1.0 equiv) | >85% conversion |
| Reaction Time | 6–8 hours under reflux | Maximizes yield |
| Solvent | Anhydrous methanol | Prevents hydrolysis |
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm ester linkage (δ 3.6–3.8 ppm for methoxy group) and nitro group positioning .
- IR Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and nitro NO₂ bands (~1520, 1350 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion peak at m/z 223.22 (C₁₁H₁₃NO₄⁺) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent ester hydrolysis or nitro group degradation .
- Solubility : Soluble in toluene, DCM, and DMSO; avoid aqueous solutions unless stabilized .
Advanced Research Questions
Q. How does the ortho-nitro substitution influence the compound’s reactivity compared to para-nitro analogs?
The ortho-nitro group induces steric hindrance and electronic effects:
- Steric Effects : Reduces nucleophilic attack on the ester carbonyl.
- Electronic Effects : Electron-withdrawing nitro group stabilizes intermediates in substitution reactions. Comparative studies show para-nitro derivatives exhibit faster reaction rates in SNAr reactions due to reduced steric bulk .
| Property | Ortho-Nitro Isomer | Para-Nitro Isomer |
|---|---|---|
| Reactivity (SNAr) | Moderate | High |
| Thermal Stability | High (mp 85–89°C) | Lower (mp 72–75°C) |
Q. What methodologies are employed to assess the compound’s potential in medicinal chemistry (e.g., anti-inflammatory activity)?
- In Vitro Assays : COX-2 inhibition assays using human macrophage cells to measure prostaglandin E₂ suppression .
- Structure-Activity Relationship (SAR) : Modify the ester or nitro group to evaluate potency changes. For example, replacing the methyl ester with ethyl enhances lipophilicity and bioavailability .
Q. How can researchers resolve contradictions in safety data (e.g., GHS classification discrepancies)?
- Experimental Verification : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) to validate hazards.
- Literature Cross-Referencing : Compare PubChem data (no GHS classification ) with regulatory databases (e.g., EPA DSSTox ). Current evidence indicates no marine pollutant status or ozone depletion potential, but ecotoxicity data remain unverified .
Q. What advanced applications exist in material science, and how are properties like thermal stability tested?
- Polymer Modification : Incorporate the compound as a monomer to enhance thermal stability via nitro group radical scavenging .
- Testing Methods :
- TGA : Degradation onset >200°C indicates high stability.
- DSC : Measure glass transition temperature (Tg) in polymer blends .
Methodological Considerations
- Contradictory Data Mitigation : Use computational modeling (e.g., DFT for nitro group electronic effects) to predict reactivity before experimental validation .
- Yield Optimization : Employ DoE (Design of Experiments) to refine catalyst ratios and solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
